molecular formula C10H7ClN2O2 B6385617 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261909-95-8

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385617
CAS RN: 1261909-95-8
M. Wt: 222.63 g/mol
InChI Key: URTFQSIPKAHAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% (C5H7ClN2O2) is an organic compound with a molecular weight of 184.59 g/mol. It is a colorless, odorless crystalline solid that is soluble in water and ethanol. C5H7ClN2O2 is a member of the pyrimidine family of compounds, which are often used in pharmaceuticals and agrochemicals. The compound has a variety of applications in the field of scientific research, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a substrate for biochemical studies.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in inflammation and other processes. Inhibition of COX-2 by 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% may lead to reduced inflammation and other beneficial effects.
Biochemical and Physiological Effects
5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been studied for its potential anti-inflammatory and anti-cancer effects. In vitro studies have demonstrated that the compound is able to inhibit the activity of COX-2, which is involved in the production of prostaglandins. In animal models, 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been shown to reduce inflammation and inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive. Additionally, it is stable and can be stored for extended periods of time. The compound is also soluble in water and ethanol, which makes it easy to use in a variety of experiments.
However, there are also some limitations to consider. 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% is a potent inhibitor of COX-2 and should be used with caution in experiments involving inflammation. Additionally, the compound has not been extensively studied and its effects in humans are not well understood.

Future Directions

The potential therapeutic applications of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% are still being explored. Further research is needed to better understand the compound’s mechanism of action and its effects on human health. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Finally, 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% could be further studied for its potential use as a reagent in organic synthesis and as a catalyst for chemical reactions.

Synthesis Methods

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% can be synthesized using a variety of methods. One method is a reaction between 2-chloro-5-hydroxyphenyl pyrimidine and sodium hydroxide. The reaction is conducted in aqueous solution and yields the desired compound with 95% purity. The reaction is typically conducted at room temperature and is not prone to any side reactions.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyrimidine, 95% has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, a catalyst for chemical reactions, and a substrate for biochemical studies. The compound has also been used in the synthesis of a number of pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-2-1-7(14)3-8(9)6-4-12-10(15)13-5-6/h1-5,14H,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFQSIPKAHAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686831
Record name 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-95-8
Record name 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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